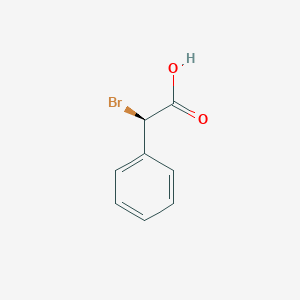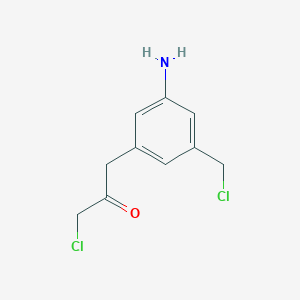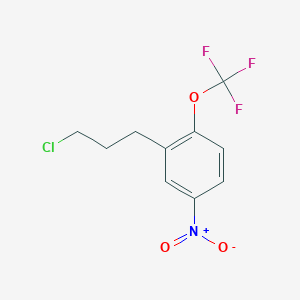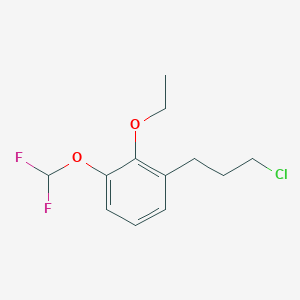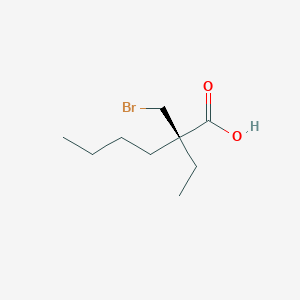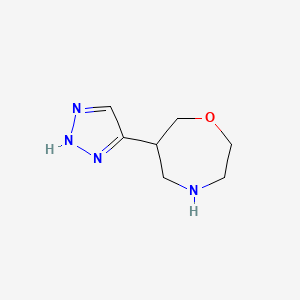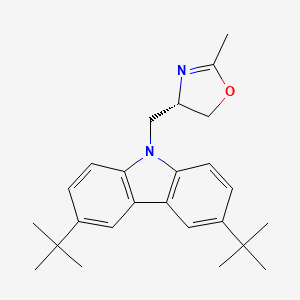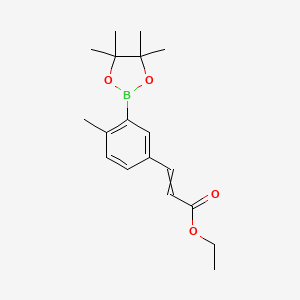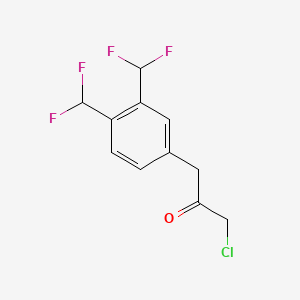
1-(3,4-Bis(difluoromethyl)phenyl)-3-chloropropan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-Bis(difluoromethyl)phenyl)-3-chloropropan-2-one is a chemical compound with the molecular formula C11H9ClF4O It is characterized by the presence of difluoromethyl groups attached to a phenyl ring, along with a chloropropanone moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Bis(difluoromethyl)phenyl)-3-chloropropan-2-one typically involves the reaction of 3,4-bis(difluoromethyl)benzene with chloropropanone under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps such as distillation or recrystallization are employed to obtain the final product in its pure form.
化学反応の分析
Types of Reactions: 1-(3,4-Bis(difluoromethyl)phenyl)-3-chloropropan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-(3,4-Bis(difluoromethyl)phenyl)-3-chloropropan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 1-(3,4-Bis(difluoromethyl)phenyl)-3-chloropropan-2-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The difluoromethyl groups can enhance the compound’s binding affinity and specificity, while the chloropropanone moiety can participate in covalent bonding with target molecules. These interactions can modulate biological pathways and result in specific physiological effects.
類似化合物との比較
1-(3,4-Bis(trifluoromethyl)phenyl)-3-chloropropan-2-one: Similar structure but with trifluoromethyl groups instead of difluoromethyl groups.
1-(3,4-Difluorophenyl)-3-chloropropan-2-one: Lacks the additional fluoromethyl groups.
Uniqueness: 1-(3,4-Bis(difluoromethyl)phenyl)-3-chloropropan-2-one is unique due to the presence of difluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. The difluoromethyl groups can enhance the compound’s lipophilicity and metabolic stability, making it a valuable compound for various applications.
特性
分子式 |
C11H9ClF4O |
|---|---|
分子量 |
268.63 g/mol |
IUPAC名 |
1-[3,4-bis(difluoromethyl)phenyl]-3-chloropropan-2-one |
InChI |
InChI=1S/C11H9ClF4O/c12-5-7(17)3-6-1-2-8(10(13)14)9(4-6)11(15)16/h1-2,4,10-11H,3,5H2 |
InChIキー |
PBRAFRKOIOLCCV-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1CC(=O)CCl)C(F)F)C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


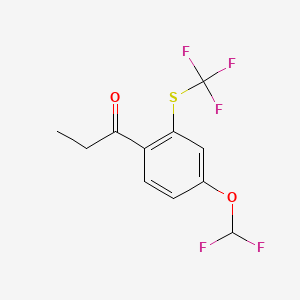


![Ethyl 4-[(4-methylphenyl)sulfonyl-[3-(oxiran-2-yl)propyl]amino]benzoate](/img/structure/B14064747.png)

